molecular formula C21H19N4NaO4S B12754238 sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate CAS No. 71701-28-5

sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate

Cat. No.: B12754238
CAS No.: 71701-28-5
M. Wt: 446.5 g/mol
InChI Key: UJWMEKYADUGHGY-UHFFFAOYSA-M
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Description

Sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxyaniline to form the diazonium salt. This intermediate is then coupled with 3-methyl-4-aminobenzenesulfonic acid under alkaline conditions to yield the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of the coupling component in the presence of a base such as sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, plastics, and food coloring.

Mechanism of Action

The mechanism of action of sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate involves the interaction of its azo groups with molecular targets. The compound can undergo reversible changes in its structure upon exposure to different pH levels, making it useful as a pH indicator. In biological systems, it can bind to proteins and nucleic acids, altering their function and providing insights into cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate
  • Sodium;3-[(4-amino-3-ethoxyphenyl)diazenyl]benzenesulfonate
  • Sodium;3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate

Uniqueness

Sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct color properties and reactivity. Compared to similar compounds, it offers a different range of hues and stability, making it suitable for specific industrial applications.

Properties

CAS No.

71701-28-5

Molecular Formula

C21H19N4NaO4S

Molecular Weight

446.5 g/mol

IUPAC Name

sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C21H20N4O4S.Na/c1-3-29-19-10-7-16(8-11-19)22-25-21-12-9-18(13-15(21)2)24-23-17-5-4-6-20(14-17)30(26,27)28;/h4-14H,3H2,1-2H3,(H,26,27,28);/q;+1/p-1

InChI Key

UJWMEKYADUGHGY-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

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